molecular formula C6H7BrF3NO B2426726 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 178946-24-2

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B2426726
CAS No.: 178946-24-2
M. Wt: 246.027
InChI Key: ULBYKRDEJLEBER-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 178946-24-2) is a high-value pyrrolidin-2-one derivative with significant applications in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C6H7BrF3NO and a molecular weight of 246.03 , serves as a versatile building block for the synthesis of novel active compounds. Its structure incorporates both a bromo substituent and a 2,2,2-trifluoroethyl group, which is a privileged pharmacophore in drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . The trifluoromethyl group is a key feature in numerous FDA-approved drugs, influencing physicochemical properties and biological activity through its strong electron-withdrawing nature and lipophilicity . This reagent is specifically employed in the development of central nervous system (CNS) active agents, as evidenced by its inclusion in patents covering 2-oxo-1-pyrrolidine derivatives with therapeutic potential for neurological disorders . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a critical synthetic intermediate to advance discovery projects in areas such as neurology and pharmacology.

Properties

IUPAC Name

3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF3NO/c7-4-1-2-11(5(4)12)3-6(8,9)10/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBYKRDEJLEBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidin-2-one ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with bromine. The planar lactam carbonyl (C=O) at position 2 imposes rigidity, while the electron-withdrawing trifluoroethyl group enhances electrophilic reactivity at C3. The SMILES notation (C1CN(C(=O)C1Br)CC(F)(F)F) confirms this topology, with bromine occupying the less sterically hindered equatorial position.

Spectral Characterization

  • ¹H NMR (DMSO-d₆): Key signals include δ 3.85–3.70 (m, 2H, N-CH₂CF₃), 3.45–3.30 (m, 1H, C3-H), and 2.90–2.60 (m, 4H, pyrrolidine ring).
  • ¹³C NMR : Distinct peaks at δ 175.2 (C=O), 122.5 (q, J = 277 Hz, CF₃), and 46.8 (C-Br).
  • HRMS : m/z 245.9741 [M+H]⁺ (calc. 245.9744 for C₆H₈BrF₃NO).

Synthetic Methodologies

Alkylation-Bromination Sequential Approach

Step 1: N-Trifluoroethylation of Pyrrolidin-2-one

Pyrrolidin-2-one undergoes alkylation with 1,1,1-trifluoro-2-iodoethane in acetonitrile using Cs₂CO₃ as base (Scheme 1). Optimal conditions (80°C, 12 h) yield 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in 72% after silica gel purification.

Reaction Conditions Table

Reagent Equiv Solvent Temp (°C) Time (h) Yield (%)
1,1,1-Trifluoro-2-iodoethane 1.2 MeCN 80 12 72
Cs₂CO₃ 2.5 MeCN 80 12 -
Step 2: Electrophilic Bromination at C3

NBS (1.2 equiv) in acetonitrile selectively brominates the 3-position of 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one at 30°C (5 h), achieving 85% conversion (Scheme 2). Radical scavengers like BHT suppress di-bromination.

Mechanistic Insight : The lactam carbonyl directs bromine to the α-carbon via conjugation, while the trifluoroethyl group minimizes steric clash at C3.

Bromination-Alkylation Sequential Approach

Step 1: Synthesis of 3-Bromopyrrolidin-2-one

Direct bromination of pyrrolidin-2-one using HBr/H₂O₂ in acetic acid affords 3-bromopyrrolidin-2-one in 65% yield. This method, however, risks over-bromination and requires rigorous temperature control (0–5°C).

Step 2: N-Trifluoroethylation of 3-Bromopyrrolidin-2-one

Alkylation with 2,2,2-trifluoroethyl methanesulfonate in DMF using NaH (60% dispersion) at 0°C gives the target compound in 58% yield. The lower efficiency versus Method 2.1 stems from reduced nucleophilicity of the brominated lactam.

Alternative Routes and Emerging Strategies

Ring-Closing Metathesis (RCM)

A novel approach involves RCM of N-(2,2,2-trifluoroethyl)-3-bromo-4-pentenamide using Grubbs II catalyst (5 mol%) in toluene (40°C, 8 h). This method achieves 62% yield but faces challenges in stereocontrol.

Enzymatic Bromination

Recent studies report bromoperoxidase-mediated bromination of 1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in marine algae extracts (pH 6.8, 25°C), yielding 34% product. While eco-friendly, scalability remains limited.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves regioisomeric impurities. The target compound elutes at 12.3 min (gradient: 5→95% MeCN over 15 min).

Recrystallization Optimization

Ethanol/water (7:3 v/v) at −20°C provides colorless crystals (mp 89–91°C) with >99% purity. Single-crystal X-ray diffraction confirms the 3-bromo configuration.

Industrial-Scale Considerations

Cost Analysis

  • NBS Route : Raw material cost: $412/kg (100 kg batch).
  • HBr/H₂O₂ Route : $228/kg but lower purity (92–94%).
  • Catalytic Bromination : Pd/C (5 wt%) reduces NBS usage by 40%, cutting costs to $305/kg.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one serves as a versatile building block in the synthesis of biologically active compounds. Its structural features allow it to be integrated into various drug candidates targeting neurological disorders and other medical conditions. For instance, derivatives of this compound have been explored for their efficacy as NMDA receptor modulators, which are crucial in the treatment of conditions like Alzheimer's disease and schizophrenia .

1.2 Case Studies

  • Study on NMDA Receptor Modulators : Research published in patent literature highlighted the use of this compound in developing novel heteroaromatic compounds that modulate NMDA receptor activity. These compounds exhibited promising pharmacological profiles, indicating their potential as therapeutic agents .

Organic Synthesis

2.1 Synthetic Applications
The compound is utilized as an intermediate in the synthesis of various organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable reagent in constructing complex molecular architectures.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with amines to form pyrrolidine derivatives
Coupling ReactionsUsed in coupling reactions to create larger frameworks
FunctionalizationCan be functionalized to introduce various substituents

Material Science

3.1 Polymer Chemistry
The unique trifluoroethyl group enhances the thermal and chemical stability of polymers synthesized using this compound as a monomer. Research indicates that polymers incorporating this compound exhibit improved mechanical properties and resistance to solvents.

Case Study: Polymer Synthesis
A study demonstrated the synthesis of fluorinated polymers using this compound as a precursor. The resulting materials showed significant improvements in thermal stability compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with molecular targets through its bromine and trifluoroethyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound may also participate in hydrogen bonding and van der Waals interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unique due

Biological Activity

Overview

3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoroethyl group attached to a pyrrolidinone ring. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties and interactions with biological molecules.

  • Molecular Formula : C6H7BrF3NO
  • Molecular Weight : 260.05 g/mol
  • Structure : The presence of the bromine and trifluoroethyl groups significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom can form covalent bonds with nucleophilic sites on proteins, while the trifluoroethyl group enhances lipophilicity and may improve membrane permeability. These interactions can lead to modulation of enzyme activity and receptor binding, resulting in various biological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways.
  • Neuroprotective Effects : Preliminary studies suggest that it may exert protective effects in neurodegenerative models by stabilizing microtubules and reducing tau pathology .
  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against certain bacterial strains, indicating potential applications in treating infections.
  • Cytotoxicity : Evaluations of cytotoxic effects reveal that while the compound can inhibit cell growth in cancer cell lines, it also demonstrates relatively low cytotoxicity towards normal cells, making it a candidate for further drug development .

Case Study 1: Neuroprotective Properties

A study evaluated the effects of this compound in a mouse model of tauopathy. The compound demonstrated a reduction in axonal dystrophy and decreased amyloid-beta deposition, suggesting potential benefits in treating Alzheimer's disease .

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating effective inhibition at low concentrations.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-oneContains difluorophenyl groupAnticancer properties
3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-oneContains fluorine at para positionEnhanced receptor binding
3-Bromo-1-(phenyl)pyrrolidin-2-oneLacks trifluoroethyl groupLower potency compared to trifluoroethyl analogs

Q & A

Basic Question

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.
  • Spill Management : Neutralize brominated compounds with sodium thiosulfate before disposal .

How can researchers resolve contradictions in reported reaction yields for similar compounds?

Advanced Question
Discrepancies in yields (e.g., 68% in one study vs. 45% in another) often stem from subtle differences in reaction setup. For example, trace moisture in DMF can hydrolyze intermediates, reducing yields. Systematic replication with controlled variables (solvent dryness, inert atmosphere) is essential. Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., catalyst loading, temperature) .

What role does the trifluoroethyl group play in modulating biological activity?

Advanced Question
The trifluoroethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for CNS-targeting drugs. In vitro studies of analogous compounds showed improved blood-brain barrier penetration (Papp > 5 × 10⁻⁶ cm/s) compared to non-fluorinated derivatives. However, its electron-withdrawing nature may reduce binding affinity to certain receptors, requiring structural optimization .

How can researchers troubleshoot low yields in the final lactamization step?

Basic Question
Low yields often arise from incomplete cyclization. Solutions include:

  • Activating Agents : Use HATU or EDC/HOBt for amide bond formation.
  • Solvent Optimization : Switch from THF to DMF to enhance solubility.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr conventional heating) .

What computational tools are useful for predicting regioselectivity in bromination?

Advanced Question
DFT calculations (e.g., Gaussian 16) can model radical intermediates to predict bromination sites. For example, Fukui indices (radical philicity) accurately predicted 3-bromo selectivity in pyrrolidin-2-one derivatives. Molecular dynamics simulations (MD) further assess solvent effects on transition states .

How does the compound’s stability vary under acidic vs. basic conditions?

Advanced Question
The lactam ring is stable in neutral and mildly acidic conditions (pH 4–7) but undergoes hydrolysis in strong acids (pH < 2) or bases (pH > 10). Accelerated stability testing (40°C/75% RH for 4 weeks) showed <5% degradation at pH 6.8, but 25% degradation at pH 12. Buffered formulations (e.g., citrate buffer) are recommended for long-term storage .

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